N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(4-methylpiperidin-1-yl)-2-oxoethyl chloride in the presence of a base to form the desired sulfonamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: This compound is structurally similar and is used as a building block in organic synthesis.
2-Chloro-4-isocyanato-1-methylbenzene: Another related compound with similar applications in chemical synthesis.
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-16-4-8-20(9-5-16)29(27,28)25(19-7-6-18(3)21(23)14-19)15-22(26)24-12-10-17(2)11-13-24/h4-9,14,17H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKABMGCKTXGRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)C)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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